N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24-8-10-25(11-9-24)21-23-15-7-6-14(12-19(15)29-21)22-20(26)18-13-27-16-4-2-3-5-17(16)28-18/h2-7,12,18H,8-11,13H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBQZFLYUCCLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response. By inhibiting the COX enzymes, this compound prevents the production of prostaglandins, reducing inflammation and its downstream effects.
Biochemical Analysis
Biochemical Properties
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. Additionally, it interacts with proteins like amyloid-like protein 2 and cathepsin D, influencing their activity and stability. These interactions are primarily mediated through binding to specific active sites or allosteric sites on the target biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving tyrosine kinases, leading to alterations in gene expression and cellular metabolism. It can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Furthermore, it affects cell proliferation and differentiation by influencing the expression of key regulatory genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of tyrosine kinases, inhibiting their phosphorylation activity and thereby blocking downstream signaling pathways. It also interacts with other biomolecules, such as amyloid-like protein 2 and cathepsin D, altering their conformation and activity. These interactions result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. Its effects may diminish over time due to cellular adaptation mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy in vivo.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. The compound’s activity and function are influenced by its localization, with mitochondrial localization being critical for its pro-apoptotic effects. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Biological Activity
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 436.5 g/mol. The structure features a benzo[d]thiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine via a carboxamide functional group. This unique arrangement is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| Structure | Structure |
Anticancer Properties
Research indicates that this compound exhibits potent inhibitory effects against vascular endothelial growth factor receptors (VEGFR1 and VEGFR2), which are critical in tumor angiogenesis. In vitro studies have shown that it enhances the efficacy of doxorubicin in human colorectal carcinoma cells, suggesting its potential as an adjunct therapy in cancer treatment .
A study reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong anti-proliferative effects .
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of angiogenesis and modulation of apoptotic pathways. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components. The presence of the piperazine moiety is crucial for enhancing binding affinity to target receptors involved in cancer progression. Modifications to this structure can lead to variations in biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Colorectal Cancer Study : In a clinical trial involving human colorectal carcinoma cells, the compound showed enhanced cytotoxicity when used in combination with doxorubicin compared to doxorubicin alone. This suggests a synergistic effect that could improve treatment outcomes for patients .
- Angiogenesis Inhibition : Another study focused on the compound's ability to inhibit angiogenesis in vivo using mouse models. Results indicated a significant reduction in tumor vascularization, supporting its role as an anti-angiogenic agent .
Scientific Research Applications
Case Studies
- Doxorubicin Enhancement : In vitro studies have shown that N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide enhances the efficacy of doxorubicin in human colorectal carcinoma cells. This suggests potential use as an adjunct therapy in cancer treatment .
| Study | Cell Line | Effect |
|---|---|---|
| Study 1 | Colorectal | Enhanced doxorubicin efficacy |
| Study 2 | Breast cancer | Inhibition of cell proliferation |
Antibacterial Activity
Compounds similar to this compound have shown significant antibacterial properties against resistant strains of Staphylococcus aureus. The benzothiazole scaffold is particularly effective in inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication .
Case Studies
- Inhibition Studies : Research has demonstrated that compounds from this class exhibit minimum inhibitory concentrations (MICs) that are competitive with established antibiotics, indicating their potential as new antimicrobial agents.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.55 | |
| Escherichia coli | 2.87 |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions requiring careful optimization to ensure high purity and yield. The synthetic route often includes the formation of key intermediates through reactions such as acylation and cyclization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in the heterocyclic core, substituents, and biological targets. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings
Heterocyclic Core Influence: The benzothiazole core in the target compound may enhance binding to kinase domains compared to quinoline-based analogs, as seen in HSF1 inhibitors . Benzimidazole derivatives (e.g., from ) exhibit distinct activity as Neuropilin-1 antagonists, highlighting the role of core structure in target specificity .
Substituent Effects :
- Piperazine Modifications : The 4-methylpiperazine group in the target compound balances lipophilicity and solubility. In contrast, bulkier substituents (e.g., 4-ethyl-2-methylpiperazine in ) improve metabolic stability but reduce cell permeability .
- Linker Diversity : Thiourea linkers () vs. carboxamide bridges () alter binding kinetics. For example, the thiourea group in Neuropilin-1 inhibitors enhances hydrogen bonding to VEGF-A .
Quinoline-based HSF1 inhibitors () demonstrate nanomolar potency, implying that the target compound’s benzothiazole core may require optimization for similar efficacy .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of reaction conditions. For example:
- Solvent Choice : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance nucleophilic substitution reactions involving the piperazine and benzothiazole moieties .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) for coupling reactions between carboxamide and heterocyclic intermediates .
- Purification : Employ recrystallization (e.g., from ethanol or chloroform) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
- Catalysts : Utilize coupling agents like HATU or EDCI for amide bond formation, ensuring stoichiometric ratios to minimize side products .
Advanced: What computational strategies can predict reaction pathways for modifying the compound’s piperazine ring?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations are critical:
- Reaction Path Search : Tools like GRRM or Gaussian can model intermediates and transition states for substitutions or ring modifications .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction feasibility .
- Energy Profiles : Calculate activation energies for proposed pathways to prioritize synthetic routes with lower energy barriers .
Basic: What analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm proton environments and carbon backbone .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across analogs?
Methodological Answer:
Systematic SAR approaches include:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., halogenation of the benzothiazole ring) and compare IC50 values in target assays .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors) and correlate binding affinities with experimental data .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., piperazine-linked benzothiazoles) to identify trends in bioactivity .
Advanced: How should researchers address discrepancies in reported solubility and stability profiles?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid under controlled pH (4–7.4) .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation under stress conditions (40°C, 75% RH) .
- Co-Crystallization : Explore co-formers (e.g., succinic acid) to improve physicochemical stability .
Advanced: What experimental designs validate the compound’s selectivity for kinase vs. GPCR targets?
Methodological Answer:
- Panel Screening : Test against a kinase inhibitor library (e.g., Eurofins KinaseProfiler) and GPCR-coupled cAMP assays .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone for dopamine receptors) to quantify displacement .
- CRISPR Knockout Models : Generate cell lines lacking specific targets (e.g., D3 receptor) to isolate off-target effects .
Basic: What strategies mitigate challenges in multi-step synthesis (e.g., low intermediate yields)?
Methodological Answer:
- Stepwise Optimization : Prioritize high-yield steps (e.g., benzothiazole formation) and troubleshoot low-yield reactions (e.g., carboxamide coupling) with DOE (Design of Experiments) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions in real-time .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to protect reactive amines during piperazine functionalization .
Advanced: How can machine learning models enhance predictive toxicology for this compound?
Methodological Answer:
- Data Curation : Train models on Tox21 datasets and structural analogs’ ADMET profiles .
- Feature Selection : Input descriptors like logP, topological polar surface area (TPSA), and molecular weight .
- Validation : Cross-validate predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
